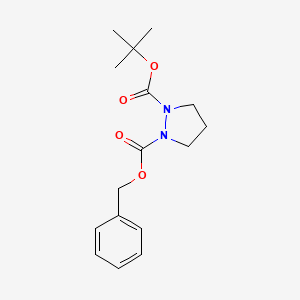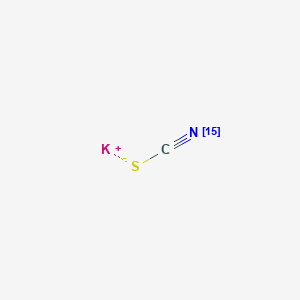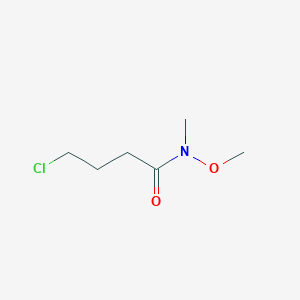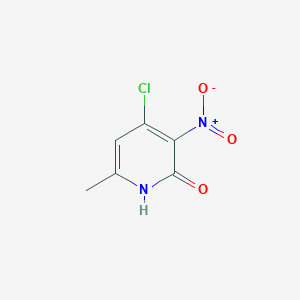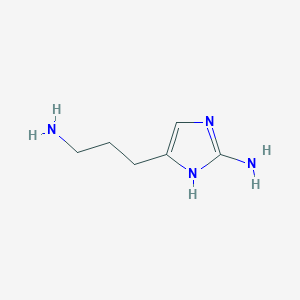
5-(3-aminopropyl)-1H-imidazol-2-amine
概要
説明
5-(3-Aminopropyl)-1H-imidazol-2-amine is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions, and an amino propyl chain attached to the imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-aminopropyl)-1H-imidazol-2-amine typically involves the reaction of 1H-imidazole-2-carboxaldehyde with 3-aminopropylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as ethanol or methanol is common. The reaction mixture is heated to a specific temperature, often around 60-80°C, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency. Purification steps such as recrystallization or column chromatography are used to obtain the final product.
化学反応の分析
Types of Reactions: 5-(3-Aminopropyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The imidazole ring can be reduced to form a diamine derivative.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Formation of 5-(3-nitropropyl)-1H-imidazol-2-amine.
Reduction: Formation of 5-(3-aminopropyl)-1H-imidazol-2,4-diamine.
Substitution: Formation of various substituted imidazoles depending on the electrophile used.
科学的研究の応用
Chemistry: In chemistry, 5-(3-aminopropyl)-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its structural similarity to natural bioactive compounds allows it to be used in the design of new drugs.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its functional groups enable it to act as a cross-linking agent, improving the mechanical properties of materials.
作用機序
The mechanism by which 5-(3-aminopropyl)-1H-imidazol-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In drug development, the compound may interact with specific receptors or ion channels, modulating their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets specific enzymes involved in disease pathways.
Receptor Binding: Binds to receptors involved in signal transduction pathways.
Ion Channel Modulation: Affects ion channels that regulate cellular processes.
類似化合物との比較
Imidazole: A simpler analog without the amino propyl chain.
Histamine: Contains an imidazole ring and an ethylamine chain.
Benzimidazole: A fused benzene ring with an imidazole ring.
Uniqueness: 5-(3-Aminopropyl)-1H-imidazol-2-amine is unique due to its specific structural features, which allow for diverse chemical reactivity and biological activity. Its combination of an imidazole ring and an amino propyl chain provides a balance of hydrophobic and hydrophilic properties, making it versatile in various applications.
特性
IUPAC Name |
5-(3-aminopropyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-3-1-2-5-4-9-6(8)10-5/h4H,1-3,7H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEYLEBZWQYELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445604 | |
| Record name | 5-(3-aminopropyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202391-71-7 | |
| Record name | 5-(3-aminopropyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





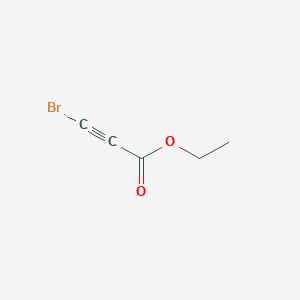
![N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide](/img/structure/B1600449.png)
